molecular formula C15H17N3O3 B5705241 N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide

Katalognummer B5705241
Molekulargewicht: 287.31 g/mol
InChI-Schlüssel: YGNXVHYITSEASJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. The compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Wirkmechanismus

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide's mechanism of action is not fully understood, but it is believed to work through the induction of tumor necrosis factor-alpha (TNF-α) and the activation of vascular endothelial cells. TNF-α is a cytokine that plays a key role in the immune response to cancer cells, while vascular endothelial cells are involved in the formation of new blood vessels that supply tumors with nutrients.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of TNF-α in tumor cells and to activate vascular endothelial cells, leading to the destruction of tumor blood vessels and the inhibition of tumor growth. This compound has also been shown to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels that supply tumors with nutrients.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide is that it has been shown to have anti-tumor activity against a variety of cancer cell lines, making it a promising candidate for further study. However, this compound has also been shown to have limited efficacy in clinical trials, and its mechanism of action is not fully understood. Additionally, this compound has been associated with some toxicity in animal studies, which may limit its potential as a therapeutic agent.

Zukünftige Richtungen

For research on N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide include further studies to elucidate its mechanism of action, as well as clinical trials to evaluate its efficacy as an anti-cancer agent. Other potential areas of research include the development of new formulations of this compound that may enhance its bioavailability and reduce toxicity, as well as the investigation of this compound's potential as a treatment for other diseases such as autoimmune disorders and infectious diseases.

Synthesemethoden

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an acid such as hydrochloric acid to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to have anti-tumor activity against a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents.

Eigenschaften

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-7-10(2)17-15(16-9)18-14(19)11-5-6-12(20-3)13(8-11)21-4/h5-8H,1-4H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNXVHYITSEASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.